(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
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Overview
Description
(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features both pyrazine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and quinoline intermediates separately, followed by their coupling through a condensation reaction.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones under mild conditions.
Preparation of Quinoline Intermediate: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis agent with a pyrazine ring.
Quinoline: A heterocyclic aromatic organic compound with various pharmacological properties.
Pyrrolopyrazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its combined pyrazine and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-4-5-11-3-2-8-19(12(11)9-10)15(20)13-14(16)18-7-6-17-13/h4-7,9H,2-3,8H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHNVALVCINCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2C(=O)C3=NC=CN=C3N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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